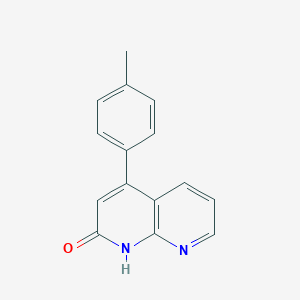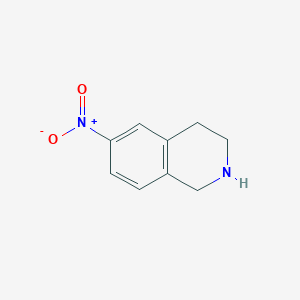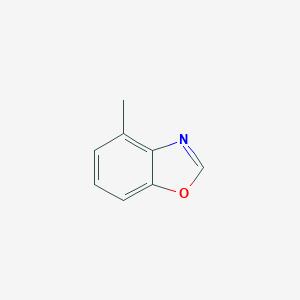
4-(p-Tolyloxy)phthalonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(p-Tolyloxy)phthalonitrile is an organic compound with the molecular formula C15H10N2O. It is a derivative of phthalonitrile, where one of the hydrogen atoms on the benzene ring is replaced by a p-tolyloxy group. This compound is primarily used as an intermediate in the synthesis of various high-performance materials, including phthalonitrile resins, which are known for their excellent thermal and mechanical properties .
Wissenschaftliche Forschungsanwendungen
4-(p-Tolyloxy)phthalonitrile has several scientific research applications, including:
Wirkmechanismus
Biochemical Pathways
The specific biochemical pathways affected by 4-(p-Tolyloxy)phthalonitrile are currently unknown
Pharmacokinetics
The pharmacokinetic properties of 4-(p-Tolyloxy)phthalonitrile have been partially characterized . The compound has high gastrointestinal absorption and is BBB permeant, suggesting good oral bioavailability and central nervous system penetration . The compound is an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, and CYP3A4 . This could potentially affect the metabolism of other drugs.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-(p-Tolyloxy)phthalonitrile is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Tolyloxy)phthalonitrile typically involves the nucleophilic aromatic substitution reaction of 4-nitrophthalonitrile with p-cresol. The reaction is carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of 4-(p-Tolyloxy)phthalonitrile .
Industrial Production Methods
In an industrial setting, the production of 4-(p-Tolyloxy)phthalonitrile follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(p-Tolyloxy)phthalonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of substituted phthalonitrile derivatives.
Polymerization: It can undergo polymerization reactions to form phthalonitrile resins, which are used in high-performance materials.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Polymerization: Catalysts such as aromatic amines are used to initiate the polymerization process.
Major Products
Substituted Phthalonitrile Derivatives: These are formed through nucleophilic substitution reactions.
Phthalonitrile Resins: These are the major products formed through polymerization reactions and are used in various high-performance applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Methylphenoxy)phthalonitrile
- 4-(4-Methylphenoxy)-1,2-Benzenedicarbonitrile
- 4-(4-Methylphenoxy)benzene-1,2-dicarbonitrile
Uniqueness
4-(p-Tolyloxy)phthalonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other phthalonitrile derivatives, it offers a balance of reactivity and stability, making it an ideal intermediate for the synthesis of high-performance materials. Its ability to undergo efficient polymerization reactions with aromatic amine catalysts further distinguishes it from similar compounds .
Eigenschaften
IUPAC Name |
4-(4-methylphenoxy)benzene-1,2-dicarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O/c1-11-2-5-14(6-3-11)18-15-7-4-12(9-16)13(8-15)10-17/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBURVCRHUSMFTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579052 |
Source


|
| Record name | 4-(4-Methylphenoxy)benzene-1,2-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182417-07-8 |
Source


|
| Record name | 4-(4-Methylphenoxy)benzene-1,2-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
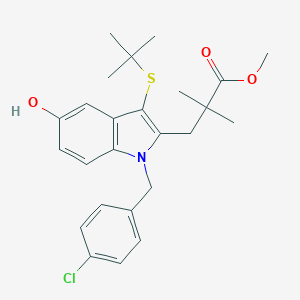
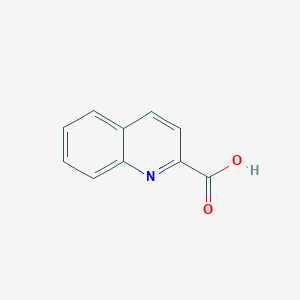


![(2R,3R,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B175773.png)





